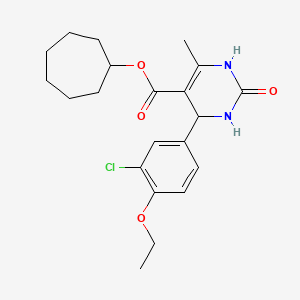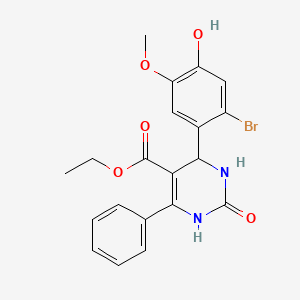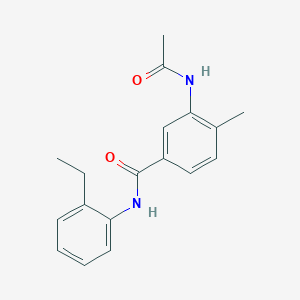![molecular formula C13H22Cl2N2S B4162943 N-[3-(4-chlorophenyl)sulfanylpropyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162943.png)
N-[3-(4-chlorophenyl)sulfanylpropyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Descripción general
Descripción
N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a chlorophenyl group attached to a thioether linkage, which is further connected to a dimethylated ethanediamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkyl halide, such as 3-chloropropylamine, under basic conditions to form the thioether linkage.
Dimethylation: The intermediate product is then subjected to dimethylation using formaldehyde and formic acid or methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Análisis De Reacciones Químicas
Types of Reactions
N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Aplicaciones Científicas De Investigación
N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and dimethylated ethanediamine moiety allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N’-{3-[(4-bromophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
- N’-{3-[(4-methylphenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
- N’-{3-[(4-fluorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride
Uniqueness
N’-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.
Propiedades
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanylpropyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2S.ClH/c1-16(2)10-9-15-8-3-11-17-13-6-4-12(14)5-7-13;/h4-7,15H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQLOHBGVHVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCSC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162861.png)

![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4162876.png)
![N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4162882.png)
![1-cyclopentyl-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B4162884.png)

![1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butyl]benzimidazole;oxalic acid](/img/structure/B4162897.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4162900.png)



![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4162925.png)
![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)

